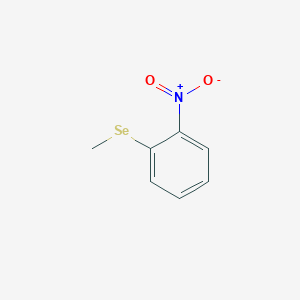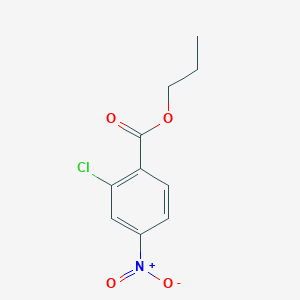
Octadecyl 3-(aziridin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to a long octadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 3-(aziridin-1-yl)propanoate typically involves the reaction of octadecyl alcohol with 3-(aziridin-1-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained and can be opened by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Ring-Opening: Produces amines, thiols, or alcohol derivatives.
Oxidation: Yields oxides or hydroxylated products.
Reduction: Forms primary or secondary amines.
Applications De Recherche Scientifique
Octadecyl 3-(aziridin-1-yl)propanoate has several scientific research applications:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polyamines and other polymers with unique mechanical and chemical properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biological Research: Studied for its antimicrobial properties and potential use in developing antibacterial coatings.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Octadecyl 3-(aziridin-1-yl)propanoate primarily involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive towards nucleophiles. The resulting products can interact with various molecular targets, including proteins and nucleic acids, leading to potential biological effects such as antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(aziridin-1-yl)ethanol
- 3-(aziridin-1-yl)butan-1-amine
- 2-[(3-aziridin-1-ylpropionyl)methyl]-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)
Uniqueness
Octadecyl 3-(aziridin-1-yl)propanoate is unique due to its long octadecyl chain, which imparts hydrophobic properties and enhances its potential use in applications requiring amphiphilic molecules. This structural feature distinguishes it from other aziridine derivatives, which typically have shorter alkyl chains or different functional groups.
Propriétés
Numéro CAS |
58998-66-6 |
|---|---|
Formule moléculaire |
C23H45NO2 |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
octadecyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C23H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-23(25)18-19-24-20-21-24/h2-22H2,1H3 |
Clé InChI |
LBWGGZSEDPQNJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)


![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)

